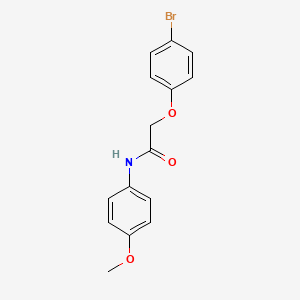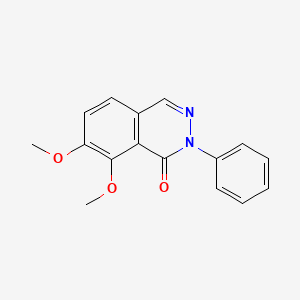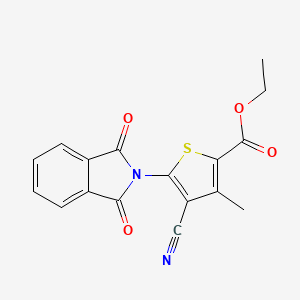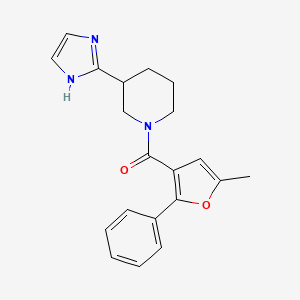![molecular formula C20H25N3O2 B5542518 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperidine and imidazole, which are significant in medicinal chemistry due to their biological activities.
Synthesis Analysis
A related synthesis process involves a four-component cyclocondensation, employing catalysts like SO4^2-/Y2O3 in ethanol. This method, as applied to related compounds, typically involves the use of diacetyl, aromatic aldehyde, piperazine derivatives, and ammonium acetate (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds often exhibits intermolecular hydrogen bonding and specific conformations, like the chair conformation for the piperidine ring, contributing to their biological activity. Crystallography studies can be vital for understanding these structures (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be influenced by substituents on the piperidine and imidazole rings. The inclusion of various substituents can significantly alter receptor binding affinities and biological activities (Waterhouse et al., 1997).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and stability, of piperidine derivatives can be characterized using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, particularly the pharmacological profile, are often determined by in vitro receptor binding assays and in vivo evaluations in animal models. The compound's efficacy, selectivity, and potency at specific receptors can provide insights into its therapeutic potential (Waterhouse et al., 1997).
Scientific Research Applications
Synthesis and Antimicrobial Activity
One study outlines the synthesis and spectral characterization of novel piperazine derivatives, which, like the compound , involve complex nitrogen-containing structures. These synthesized compounds exhibited significant in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Rajkumar et al., 2014).
Neurodegenerative Disease Research
Another research avenue explored the synthesis of hydroxy-pyrrolizidines and indolizidines from cyclopropenones, aiming at compounds like hyacinthacines and australines. These compounds are of interest for their cell-proliferation inhibitory properties, suggesting potential applications in neurodegenerative disease research (Kondakal et al., 2012).
NMDA Receptor Ligands for Parkinson's Disease
The discovery of subtype-selective NMDA receptor ligands, including compounds with imidazolyl and piperidinyl groups, points to potential therapeutic applications in neurological conditions such as Parkinson's disease. These compounds demonstrate how the manipulation of nitrogen-containing rings can lead to significant biological activity, suggesting a pathway for the development of new neurotherapeutic agents (Wright et al., 1999).
Sigma-1 Receptor Probes for Neuroimaging
Research into halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for σ-1 receptors highlights the importance of these compounds in neuroimaging studies. These studies are crucial for understanding various psychiatric and neurodegenerative disorders, showcasing the utility of these compounds in both diagnostic and therapeutic contexts (Waterhouse et al., 1997).
Future Directions
properties
IUPAC Name |
1-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(15-25-18-4-2-1-3-5-18)22-11-8-17(9-12-22)20-21-10-13-23(20)14-16-6-7-16/h1-5,10,13,16-17H,6-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKCNDCABOEDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)

![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)


![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)
